PTP4A3 Biochemical Potency: EJR-866-81 vs. JMS-053 and EJR-866-75
EJR-866-81 demonstrates superior biochemical potency against recombinant human PTP4A3 compared to its direct analog EJR-866-75 (IC50 = 36.1 nM vs. 98.2 nM) and is approximately equipotent to the parent compound JMS-053 (IC50 ≈ 30 nM) [1]. The compound was evaluated alongside the other JMS-053 analogs (EJR-866-75 and NRT-870-59) in head-to-head enzymatic assays, establishing a clear potency hierarchy: JMS-053 (≈30 nM) ≈ EJR-866-81 (36.1 nM) > NRT-870-59 (86.0 nM) > EJR-866-75 (98.2 nM) [1]. This quantitative ranking provides a basis for selecting EJR-866-81 when near-JMS-053-level PTP4A3 inhibition is required but with potentially improved physicochemical properties.
| Evidence Dimension | PTP4A3 biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 36.1 nM |
| Comparator Or Baseline | JMS-053: IC50 ≈ 30 nM; EJR-866-75: IC50 = 98.2 nM; NRT-870-59: IC50 = 86.0 nM |
| Quantified Difference | EJR-866-81 is 2.7-fold more potent than EJR-866-75; 2.4-fold more potent than NRT-870-59 |
| Conditions | Recombinant human His6-tagged PTP4A3, substrate DiFMUP (12 μM), 25°C, 25-minute incubation in 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, 4 mM DTT |
Why This Matters
This potency difference directly impacts the working concentration required in cell-based assays and can influence target engagement, off-target activity profiles, and overall experimental reproducibility when selecting among PTP4A3 inhibitors.
- [1] Lazo, J. S., Blanco, I. K., Tasker, N. R., Rastelli, E. J., Burnett, J. C., Garrott, S. R., ... & Sharlow, E. R. (2019). Next-generation cell-active inhibitors of the undrugged oncogenic PTP4A3 phosphatase. Journal of Pharmacology and Experimental Therapeutics, 371(3), 652-662. View Source
